molecular formula C14H15N3OS2 B4632934 [4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE

[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE

Cat. No.: B4632934
M. Wt: 305.4 g/mol
InChI Key: HZEFJKHSSHUZCA-UHFFFAOYSA-N
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Description

4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YLMETHANONE: is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YLMETHANONE typically involves multi-step reactions. One common method includes the condensation of 4-methyl-2-(3-pyridyl)-1,3-thiazole-5-carboxylic acid with 1,4-thiazinane under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including polymer synthesis and environmental remediation .

Mechanism of Action

The mechanism of action of 4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YLMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YLMETHANONE stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of a thiazole and thiazinane ring system makes it particularly versatile for various applications .

Properties

IUPAC Name

(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-10-12(14(18)17-5-7-19-8-6-17)20-13(16-10)11-3-2-4-15-9-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFJKHSSHUZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL](1,4-THIAZINAN-4-YL)METHANONE

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